molecular formula C52H30O2 B3248281 (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol CAS No. 1854074-51-3

(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol

Cat. No. B3248281
CAS RN: 1854074-51-3
M. Wt: 686.8 g/mol
InChI Key: WZMZAWXVJLOUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (DPN) is a fluorescent compound that has been widely used in scientific research due to its unique properties. DPN is a chiral molecule, meaning that it has a non-superimposable mirror image. It has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research.

Mechanism of Action

(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have a higher binding affinity for ERβ than for estrogen receptor alpha (ERα). This compound binds to ERβ and induces a conformational change that leads to the activation of downstream signaling pathways. The activation of ERβ has been linked to a variety of physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has several advantages for lab experiments. It is a highly specific and selective agonist of ERβ, which makes it a valuable tool for studying the role of ERβ in physiological processes. This compound is also a fluorescent compound, which allows for easy detection and visualization in experiments.
However, this compound also has several limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. This compound is also relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several future directions for the use of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to have anticancer properties, and further research could lead to the development of new drugs that target ERβ.
Another potential application is in the study of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, this compound (this compound) is a fluorescent compound that has been extensively studied for its ability to bind to estrogen receptors and its potential applications in cancer research and neurodegenerative diseases. This compound has several advantages for lab experiments, including its specificity and selectivity for ERβ and its fluorescent properties. However, this compound also has several limitations, including its complexity and cost. Future research on this compound could lead to the development of new cancer therapies and treatments for neurodegenerative diseases.

Synthesis Methods

The synthesis of (S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol involves the condensation of 1,2-naphthoquinone and pyrene-1-carboxaldehyde. The reaction is catalyzed by a chiral auxiliary and yields the chiral this compound molecule. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(S)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol has been extensively used in scientific research due to its unique properties. It has been studied for its ability to bind to estrogen receptors and its potential applications in cancer research. This compound has also been used as a probe to study the microenvironment of lipid bilayers and the interaction of membrane proteins with lipids.

properties

IUPAC Name

1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)-3-pyren-1-ylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H30O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-28,53-54H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMZAWXVJLOUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)O)O)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.